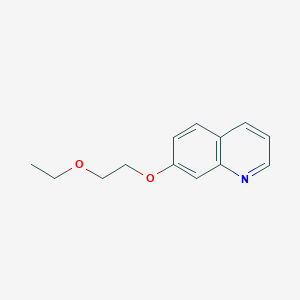
7-(2-Ethoxyethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Ethoxyethoxy)quinoline is a quinoline derivative with the molecular formula C13H15NO2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal, synthetic organic, and industrial chemistry . The presence of the quinoline ring system in its structure makes it a valuable compound for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 7-(2-Ethoxyethoxy)quinoline, can be achieved through various methods. Common synthetic routes include the Skraup, Doebner-Miller, and Friedländer reactions . These methods often involve the use of α,β-unsaturated aldehydes and substituted anilines as starting materials . Catalysts such as heteropolyacids (e.g., phosphotungstic acid) are frequently employed to facilitate these reactions .
Industrial Production Methods: Industrial production of quinoline derivatives typically involves large-scale reactions under controlled conditions. The use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts are some of the green chemistry approaches adopted to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-(2-Ethoxyethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like alkyl halides and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
7-(2-Ethoxyethoxy)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(2-Ethoxyethoxy)quinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . This inhibition can lead to the disruption of cellular processes in microorganisms and cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Quinine: An antimalarial agent with a similar quinoline structure.
Chloroquine: Another antimalarial drug that shares the quinoline core.
Ciprofloxacin: An antibiotic with a quinoline ring system.
Uniqueness: 7-(2-Ethoxyethoxy)quinoline is unique due to its specific ethoxyethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility and interaction with biological targets compared to other quinoline derivatives .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
7-(2-ethoxyethoxy)quinoline |
InChI |
InChI=1S/C13H15NO2/c1-2-15-8-9-16-12-6-5-11-4-3-7-14-13(11)10-12/h3-7,10H,2,8-9H2,1H3 |
InChI Key |
OAQTXSNAEQETPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC2=C(C=CC=N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


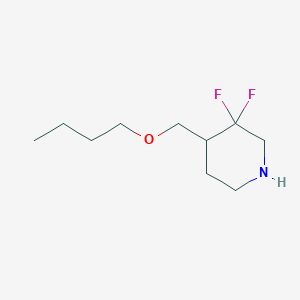
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118501.png)
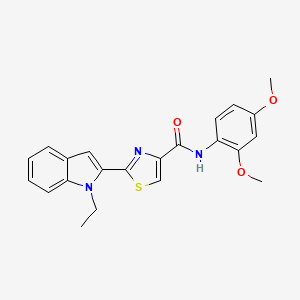

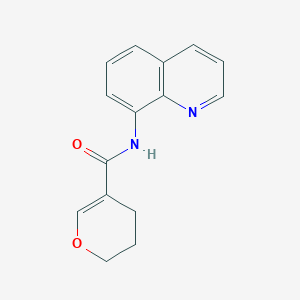
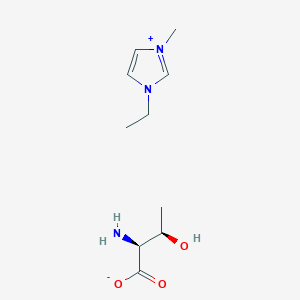
![(5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14118538.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14118542.png)

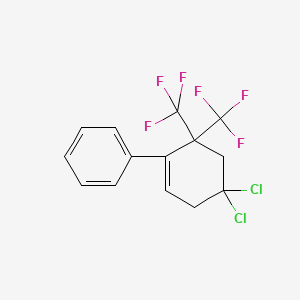
![4-[3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-butenoyl]-2-methylbenzamide](/img/structure/B14118557.png)
![2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B14118563.png)

![5-bromo-N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14118578.png)
